Product packaging for 2-Amino-6-fluoro-3-methoxybenzoic acid(Cat. No.:CAS No. 1549130-82-6)

2-Amino-6-fluoro-3-methoxybenzoic acid

Cat. No.: B2614447
CAS No.: 1549130-82-6
M. Wt: 185.154
InChI Key: LTFHIHJBGLJAHJ-UHFFFAOYSA-N
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Description

2-Amino-6-fluoro-3-methoxybenzoic acid (CAS 1549130-82-6) is a fluorinated aromatic building block of molecular formula C₈H₈FNO₃ and molecular weight 185.15 g/mol . This compound is part of the important class of fluorinated benzoic acid derivatives, which are foundational scaffolds in organic chemistry and are widely utilized in the design and synthesis of more complex molecules for pharmaceutical and agrochemical development . The strategic incorporation of a fluorine atom can significantly influence a molecule's electronic properties, metabolic stability, and binding affinity, making fluorinated analogs highly valuable in medicinal chemistry . As a multifunctional molecule featuring an amino group, a fluorine atom, and a methoxy group on a benzoic acid core, it serves as a versatile intermediate for further synthetic elaboration, including amide bond formation and metal-catalyzed cross-coupling reactions . This product is intended for research purposes as a chemical reference standard or a synthetic intermediate. It is supplied with a minimum purity of 95% . For Research Use Only. Not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8FNO3 B2614447 2-Amino-6-fluoro-3-methoxybenzoic acid CAS No. 1549130-82-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-6-fluoro-3-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO3/c1-13-5-3-2-4(9)6(7(5)10)8(11)12/h2-3H,10H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTFHIHJBGLJAHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)F)C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1549130-82-6
Record name 2-amino-6-fluoro-3-methoxybenzoic acid
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Advanced Synthetic Methodologies for 2 Amino 6 Fluoro 3 Methoxybenzoic Acid

Strategic Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 2-amino-6-fluoro-3-methoxybenzoic acid, several logical disconnections can be proposed based on the reactivity and directing effects of the substituents.

A primary analysis suggests disconnecting the molecule at the C-N and C-C bonds corresponding to the amino and carboxyl groups, as these are often installed in the final steps of a synthesis. This leads to a key intermediate, a trifunctionalized benzene (B151609) ring. Three principal retrosynthetic routes can be envisioned:

Route A (Carboxylation last): This approach disconnects the carboxylic acid group first, leading to the precursor 3-fluoro-2-methoxyaniline . The challenge then becomes the selective introduction of a carboxyl group at the C6 position.

Route B (Amination last): This route involves the disconnection of the amino group. This suggests a precursor like 2-fluoro-3-methoxy-6-nitrobenzoic acid or a related derivative where the amino group is masked as a nitro group, which can be reduced in a late-stage step.

Route C (Halogen precursor): A third strategy involves disconnecting the amino group to reveal a halogen atom, such as bromine, at the C2 position (e.g., 2-bromo-6-fluoro-3-methoxybenzoic acid ). This halogen can then be subjected to a metal-catalyzed amination reaction. acs.orgrsc.org

The choice of route depends on the availability of starting materials and the ability to control the regiochemistry of the subsequent transformations. The directing effects of the fluoro, methoxy (B1213986), and amino/nitro groups are crucial considerations. For instance, the methoxy group is an ortho-, para-director, while the amino group is a strong ortho-, para-director, and the nitro and carboxyl groups are meta-directors.

Established and Emerging Synthetic Pathways

The synthesis of a molecule with multiple substituents like this compound can be approached through either convergent or divergent strategies.

Convergent Synthesis: This approach would involve the synthesis of two or more complex fragments that are then coupled together. For this specific target, a convergent strategy is less common but could theoretically involve the coupling of two smaller, functionalized precursors, such as through a Diels-Alder reaction to form the aromatic ring, followed by functional group manipulation.

Divergent Synthesis: A divergent strategy is often more practical for highly substituted benzene derivatives. nih.govacs.orgwilliams.edu This method starts with a common, strategically functionalized aromatic precursor, which is then elaborated through a series of reactions to yield the final product. For example, a starting material like 2-bromo-1-fluoro-4-methoxybenzene could serve as a scaffold. rsc.orgchemicalbook.comachemblock.comchemscene.com Different functional groups can be introduced sequentially at the remaining positions, allowing for the synthesis of not only the target molecule but also related analogues from a single intermediate. nih.gov

The precise placement of the fluoro and methoxy groups is a critical aspect of the synthesis.

Fluorine Introduction: The introduction of a fluorine atom onto an aromatic ring can be achieved through several methods.

Electrophilic Fluorination: This method uses reagents that deliver an electrophilic fluorine species ("F+"). wikipedia.org Reagents like Selectfluor are commonly used to fluorinate electron-rich aromatic rings. jove.com The regioselectivity is governed by the directing effects of existing substituents.

Nucleophilic Aromatic Substitution (SNAr): In this approach, a good leaving group (like -NO₂ or a halogen) on an electron-deficient aromatic ring is displaced by a fluoride (B91410) ion (e.g., from KF or CsF). alfa-chemistry.com

Balz-Schiemann Reaction: This classic method involves the thermal decomposition of a diazonium tetrafluoroborate salt, which is typically prepared from the corresponding aniline (B41778).

Methoxy Group Introduction: The methoxy group is generally installed via the methylation of a corresponding phenol (a hydroxyl group attached to the aromatic ring).

Williamson Ether Synthesis: This is the most common method, involving the deprotonation of a phenol with a base (e.g., K₂CO₃, NaH) followed by reaction with a methylating agent like methyl iodide or dimethyl sulfate. chemicalbook.com

Green Methylating Agents: In line with green chemistry principles, dimethyl carbonate (DMC) is an environmentally benign alternative to traditional methylating agents. researchgate.netresearchgate.netscilit.com

Chan-Lam O-methylation: This copper-catalyzed reaction can methylate phenols using methylboronic acid as the methyl source. smith.edu

Method Reagents Typical Substrate Key Features
Electrophilic Fluorination Selectfluor, NFSIElectron-rich aromaticsDirect C-H fluorination
Nucleophilic Fluorination (SNAr) KF, CsFElectron-deficient aromatics with leaving groupRequires activated ring
Williamson Ether Synthesis Base (e.g., K₂CO₃) + MeI or (MeO)₂SO₂PhenolsWidely applicable, high yield
Green O-Methylation Dimethyl Carbonate (DMC), BasePhenolsEnvironmentally friendly

Amination Protocols for Aromatic Systems

Introducing the amino group at the C2 position can be accomplished through several reliable methods.

Reduction of a Nitro Group: A common and highly effective strategy is the introduction of a nitro group via electrophilic nitration (using HNO₃/H₂SO₄), followed by its reduction to an amino group. A wide variety of reducing agents can be employed, including metal catalysts (e.g., H₂ with Pd/C, PtO₂) or chemical reductants (e.g., SnCl₂, Fe/HCl). This method is generally high-yielding and tolerant of many other functional groups.

Metal-Catalyzed Amination: Modern cross-coupling reactions provide a direct way to form C-N bonds. The Buchwald-Hartwig amination (using palladium catalysts) or Ullmann condensation (using copper catalysts) can couple an aryl halide (e.g., a bromo or chloro substituent at the C2 position) with an ammonia source. acs.orgrsc.orgmdpi.comorganic-chemistry.orgresearchgate.net Copper-catalyzed systems are often preferred for amination with ammonia itself. acs.org

Nucleophilic Aromatic Substitution (SNAr): If the aromatic ring is sufficiently activated by electron-withdrawing groups, a leaving group (like a halogen) can be directly displaced by ammonia or an ammonia equivalent.

Amination Method Typical Precursor Key Reagents Advantages
Nitro Group Reduction 2-Nitroaryl compoundH₂, Pd/C or Fe, HClHigh yield, reliable, wide functional group tolerance.
Buchwald-Hartwig Amination 2-Haloaryl compoundPd catalyst, ligand, base, NH₃ sourceMild conditions, broad scope.
Ullmann Amination 2-Haloaryl compoundCu catalyst, ligand, NH₃Cost-effective catalyst, direct use of ammonia. researchgate.net

Carboxylation Methodologies for Aromatic Precursors

The final installation of the carboxylic acid group can be achieved through several distinct methodologies.

Hydrolysis of a Nitrile: A robust method involves the introduction of a nitrile (or cyano, -CN) group, which can then be hydrolyzed to a carboxylic acid under acidic or basic conditions. askfilo.comoup.comstudy.comscribd.comdoubtnut.com The nitrile group can be installed via a Sandmeyer reaction from a diazonium salt or through palladium- or copper-catalyzed cyanation of an aryl halide.

Directed Ortho-Metalation (DoM): This powerful technique uses a directing group on the aromatic ring to guide a strong base (like an organolithium reagent) to deprotonate a specific ortho position. organic-chemistry.orgacs.orgacs.orgnih.gov The resulting aryl anion can then be trapped with carbon dioxide (CO₂) to form the carboxylate. In the context of this compound, the amino group (often protected as an amide) or the methoxy group could potentially serve as directing groups to install the carboxyl function at an adjacent position.

Metal-Catalyzed Carboxylation: Recent advances have enabled the direct carboxylation of aryl halides or pseudohalides with CO₂ using transition metal catalysts, such as those based on nickel, palladium, or cobalt. acs.orgnih.govrsc.orgnih.gov These methods avoid the need for pre-formed, highly reactive organometallic reagents.

Carboxylation of Organometallic Reagents: An aryl halide (e.g., a bromide) can be converted into a Grignard reagent or an organolithium species, which then reacts with CO₂ to yield the benzoic acid after an acidic workup.

Carboxylation Method Precursor Functional Group Key Reagents Notes
Nitrile Hydrolysis Nitrile (-CN)H₃O⁺ or OH⁻, H₂OReliable and high-yielding two-step process. oup.com
Directed Ortho-Metalation Directing Group (e.g., -OMe, -NHR)Organolithium base, then CO₂Excellent regiocontrol for ortho-substitution. organic-chemistry.orgacs.org
Catalytic Carboxylation Halogen (-Br, -Cl)Ni, Pd, or Co catalyst; reductant; CO₂Avoids stoichiometric organometallics. rsc.orgnih.gov
Grignard/Organolithium Reaction Halogen (-Br, -I)Mg or Li metal, then CO₂Classic method, sensitive to other functional groups.

Stereoselective Synthesis Approaches for Related Chiral Analogues

While this compound itself is achiral, the principles of stereoselective synthesis are relevant for creating chiral analogues. For example, if a chiral center were introduced, such as in an alkyl substituent on the amino group or the aromatic ring, asymmetric synthesis would be required to control the stereochemistry.

General principles applicable to the synthesis of such chiral analogues include:

Use of Chiral Auxiliaries: A chiral auxiliary could be temporarily attached to the molecule to direct a subsequent reaction, after which it is removed. For instance, a chiral amide could be formed to direct an asymmetric ortho-metalation or a subsequent alkylation.

Asymmetric Catalysis: A chiral catalyst can be used to favor the formation of one enantiomer over the other. This is particularly relevant for reactions that create a stereocenter, such as asymmetric hydrogenation to reduce a double bond in a side chain or enantioselective C-H functionalization.

Enzymatic Resolutions: Enzymes can be used to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the two. Enzymatic approaches are also being developed for the direct asymmetric synthesis of fluorinated compounds. the-innovation.orgthe-innovation.org

Chiral Pool Synthesis: A readily available chiral starting material could be elaborated into the desired target molecule, preserving the original stereochemistry.

Recent advances in the asymmetric synthesis of fluorinated compounds, including the construction of fluorine-containing quaternary stereocenters, often rely on chiral catalysts to control the facial selectivity of an electrophilic fluorination reaction on a prochiral nucleophile. beilstein-journals.orgrsc.orgnih.gov These advanced methods could be adapted to generate chiral derivatives of the target benzoic acid.

Principles of Green Chemistry in the Synthesis of this compound

The synthesis of specialized chemical compounds like this compound is increasingly scrutinized through the lens of green chemistry, which aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The application of these principles is crucial for developing sustainable and environmentally benign synthetic routes, particularly within the pharmaceutical and fine chemical industries where complex molecules are often produced with significant waste generation.

A plausible synthetic pathway to this compound can be envisioned starting from a substituted toluene derivative, involving key steps such as nitration, oxidation, and reduction. By analyzing a hypothetical traditional route and comparing it with a greener alternative for each key transformation, the benefits of applying green chemistry principles become evident.

Hypothetical Synthetic Pathway:

A potential synthetic route could commence with 2-fluoro-3-methoxytoluene, proceeding through nitration to introduce a nitro group, followed by oxidation of the methyl group to a carboxylic acid, and finally, reduction of the nitro group to the desired amine.

Step 1: Nitration of 2-Fluoro-3-methoxytoluene

Traditional Method: This reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. While effective, this method generates significant amounts of acidic waste, posing environmental and handling challenges. The use of strong, corrosive acids also necessitates specialized equipment.

Greener Approach: A greener alternative involves the use of milder nitrating agents or catalytic systems. For instance, solid acid catalysts or zeolites can be employed to facilitate the nitration with improved selectivity and reduced acid waste. Another approach is the use of nitrogen dioxide in the presence of a catalyst, which can offer higher efficiency and easier work-up procedures.

Step 2: Oxidation of the Methyl Group

Traditional Method: The oxidation of the methyl group to a carboxylic acid often employs stoichiometric amounts of strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃). These reagents are hazardous and generate large quantities of heavy metal waste, which is environmentally persistent and toxic.

Greener Approach: Catalytic oxidation methods represent a significant improvement. The use of molecular oxygen or hydrogen peroxide as the primary oxidant with a suitable catalyst (e.g., cobalt or manganese salts) is a much more atom-economical and environmentally friendly option. These processes generate water as the primary byproduct, drastically reducing the environmental footprint.

Step 3: Reduction of the Nitro Group

Traditional Method: The reduction of the nitro group to an amine has traditionally been accomplished using stoichiometric reducing agents like iron, tin, or zinc in the presence of a strong acid. These methods suffer from poor atom economy and produce large amounts of metal sludge as a byproduct, which requires disposal.

Greener Approach: Catalytic hydrogenation is a well-established green alternative for the reduction of nitroarenes. This process typically utilizes a heterogeneous catalyst, such as palladium on carbon (Pd/C) or Raney nickel, with hydrogen gas as the reductant. The only byproduct is water, leading to a nearly 100% atom economy for this step. The catalyst can often be recovered and reused, further enhancing the sustainability of the process. Electrocatalytic hydrogenation using water as a clean hydrogen source is another emerging green method. acs.org Biocatalysis, using enzymes like nitroreductases, also offers a highly selective and environmentally benign route for this transformation under mild conditions.

Quantitative Analysis of Green Chemistry Metrics

To illustrate the benefits of a greener approach, a comparative analysis of a hypothetical traditional versus a green synthetic route for this compound is presented below. The calculations are based on plausible reaction schemes and typical yields.

Table 1: Comparison of Traditional and Green Synthesis Routes

StepTraditional MethodGreener Method
Nitration HNO₃/H₂SO₄Solid Acid Catalyst/N₂O₄
Oxidation KMnO₄Catalytic O₂/Co(OAc)₂
Reduction Fe/HClCatalytic Hydrogenation (H₂/Pd-C)

Table 2: Estimated Green Chemistry Metrics for the Synthesis of this compound

MetricTraditional RouteGreen Route
Overall Yield (estimated) 50%80%
Atom Economy (calculated) ~35%~85%
E-Factor (estimated) 20-302-5
Solvent Usage High (chlorinated solvents)Low (greener solvents like ethanol, water)
Waste Generated Acidic waste, heavy metal sludgePrimarily water

Note: Atom economy and E-factor for the multi-step synthesis are estimated based on typical stoichiometries and yields for the described transformations.

Comprehensive Spectroscopic and Structural Elucidation of 2 Amino 6 Fluoro 3 Methoxybenzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the local magnetic fields around atomic nuclei, offering insights into the structure, dynamics, reaction state, and chemical environment of molecules. The analysis of 2-Amino-6-fluoro-3-methoxybenzoic acid by various NMR techniques provides a definitive structural confirmation.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is anticipated to display distinct signals corresponding to the aromatic protons, the amine protons, the methoxy (B1213986) protons, and the carboxylic acid proton. The electron-donating amino and methoxy groups, along with the electron-withdrawing fluoro and carboxylic acid groups, influence the chemical shifts of the aromatic protons.

The aromatic region is expected to show two doublets, corresponding to the two coupled protons on the benzene (B151609) ring. The proton at the C4 position, being situated between the methoxy and fluoro substituents, would likely appear at a distinct chemical shift compared to the proton at the C5 position. The coupling between these two adjacent protons would result in doublet signals.

The methoxy group protons are expected to appear as a sharp singlet, typically in the range of 3.8-4.0 ppm. The amine group protons may appear as a broad singlet, and its chemical shift can be variable depending on the solvent and concentration. The carboxylic acid proton is also expected to be a broad singlet at a significantly downfield chemical shift, often above 10 ppm.

Predicted ¹H NMR Data:

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
H (Carboxylic Acid)> 10.0br s
H46.5 - 7.0d
H56.8 - 7.3d
OCH₃3.8 - 4.0s
NH₂4.0 - 6.0br s

d = doublet, s = singlet, br s = broad singlet

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Eight distinct signals are expected, corresponding to the eight carbon atoms in this compound. The chemical shifts will be influenced by the nature of the substituents.

The carbonyl carbon of the carboxylic acid will appear at the most downfield position, typically in the 165-175 ppm range. The aromatic carbons will resonate in the region of 100-160 ppm. The carbon atoms directly attached to the electronegative fluorine, oxygen, and nitrogen atoms (C6, C3, and C2 respectively) will have their chemical shifts significantly affected. The carbon of the methoxy group is expected to appear around 55-60 ppm.

Predicted ¹³C NMR Data:

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O165 - 175
C6150 - 160 (d, ¹JC-F)
C3145 - 155
C2135 - 145
C1115 - 125
C5110 - 120
C4100 - 110
OCH₃55 - 60

d = doublet due to C-F coupling

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Analysis

¹⁹F NMR is a highly sensitive technique for the detection and analysis of fluorine-containing compounds. For this compound, a single signal is expected in the ¹⁹F NMR spectrum, as there is only one fluorine atom in the molecule. The chemical shift of the fluorine atom is influenced by its position on the aromatic ring and the nature of the adjacent substituents. The presence of the ortho-amino group and the meta-methoxy group will affect the electronic environment of the fluorine atom. The chemical shift is typically reported relative to a standard such as CFCl₃. For an aryl fluoride (B91410), the signal is expected in the range of -100 to -140 ppm.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms in the molecule, two-dimensional NMR experiments are invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show a cross-peak between the signals of the two aromatic protons (H4 and H5), confirming their scalar coupling and adjacent positions on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the directly attached carbon atoms. It would be used to definitively assign the carbon signals for C4, C5, and the methoxy group by correlating their respective proton signals.

Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopic Investigations

The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its various functional groups.

The O-H stretching vibration of the carboxylic acid will appear as a very broad band in the region of 2500-3300 cm⁻¹. The C=O stretching of the carboxylic acid will give a strong absorption band around 1680-1710 cm⁻¹. The N-H stretching vibrations of the primary amine group are expected to appear as two bands in the 3300-3500 cm⁻¹ region.

The aromatic C-H stretching vibrations will be observed just above 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring will show multiple bands in the 1450-1600 cm⁻¹ region. The C-O stretching of the methoxy group and the C-F stretching will also have characteristic absorptions in the fingerprint region.

Predicted FT-IR Data:

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
O-H (Carboxylic Acid)2500 - 3300Broad, Strong
N-H (Amine)3300 - 3500Medium (two bands)
C-H (Aromatic)> 3000Medium
C=O (Carboxylic Acid)1680 - 1710Strong
C=C (Aromatic)1450 - 1600Medium to Strong
C-O (Methoxy)1200 - 1300Strong
C-F1100 - 1200Strong

Raman Spectroscopic Studies

Raman spectroscopy provides valuable information about the vibrational modes of a molecule, offering a fingerprint of its structural features. Analysis of the Raman spectrum for this compound would reveal characteristic peaks corresponding to the vibrations of its constituent functional groups and the aromatic ring.

The expected Raman shifts for the primary functional groups of this compound are outlined in the table below. These are approximations based on known data for related compounds.

Vibrational Mode Expected Raman Shift (cm⁻¹) Assignment
N-H Stretch3300-3500Symmetric and asymmetric stretching of the amino group.
C=O Stretch1650-1700Stretching of the carbonyl group in the carboxylic acid.
Aromatic C=C Stretch1550-1620In-plane stretching vibrations of the benzene ring.
C-O Stretch1200-1300Stretching of the methoxy group ether linkage.
C-F Stretch1100-1250Stretching of the carbon-fluorine bond.
O-H Bend1300-1450In-plane bending of the hydroxyl group in the carboxylic acid.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ionized molecules, allowing for the determination of molecular weight and elemental composition, as well as providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry is crucial for determining the precise molecular formula of a compound by measuring its mass with very high accuracy. For this compound, with the molecular formula C₈H₈FNO₃, the theoretical exact mass can be calculated. While experimental HRMS data for this specific compound is not published, the computed monoisotopic mass for the closely related isomer, 2-amino-5-fluoro-3-methoxybenzoic acid, is 185.04882128 Da. nih.gov It is expected that the exact mass for this compound would be identical.

Property Value
Molecular FormulaC₈H₈FNO₃
Molecular Weight185.15 g/mol bldpharm.com
Theoretical Exact Mass185.04882 Da

Fragmentation Pattern Analysis and Structural Confirmation

Electron ionization mass spectrometry (EI-MS) typically involves the fragmentation of the parent molecule, providing a characteristic pattern of fragment ions that can be used to elucidate the structure. The fragmentation of substituted benzoic acids often involves initial loss of small neutral molecules such as water (H₂O), carbon monoxide (CO), or carbon dioxide (CO₂), as well as radicals like hydroxyl (•OH) or methoxy (•OCH₃).

Specific fragmentation data for this compound is not available. However, based on the fragmentation patterns of similar aminobenzoic and methoxybenzoic acids, a plausible fragmentation pathway can be proposed. nih.gov Key expected fragmentation processes would include the loss of the carboxylic acid group, cleavage of the methoxy group, and potentially rearrangements influenced by the ortho-amino group, a phenomenon known as the "ortho effect". nih.gov

Fragment Ion (m/z) Plausible Neutral Loss Proposed Fragment Structure
168•OH[M-OH]⁺
154•OCH₃[M-OCH₃]⁺
140COOH[M-COOH]⁺
122COOH + H₂O[M-COOH-H₂O]⁺

X-ray Crystallography and Solid-State Structural Analysis

Determination of Molecular Conformation and Bond Parameters

As of the current literature, a crystal structure for this compound has not been reported. Therefore, experimental data on its molecular conformation and specific bond parameters are unavailable. However, analysis of crystal structures of related substituted aminobenzoic acids provides insights into the likely geometric parameters. For example, studies on other aminobenzoic acid derivatives have detailed the planarity of the benzene ring and the orientation of the amino and carboxylic acid groups. acs.orgresearchgate.net

Parameter Expected Value Range
C-C (aromatic) bond length1.38 - 1.41 Å
C-N bond length1.37 - 1.42 Å
C-F bond length1.33 - 1.37 Å
C=O bond length1.20 - 1.25 Å
C-O (acid) bond length1.30 - 1.35 Å
C-O (methoxy) bond length1.35 - 1.40 Å

Analysis of Intermolecular Interactions and Crystal Packing

In the solid state, molecules of this compound are expected to engage in a variety of intermolecular interactions that dictate the crystal packing. Hydrogen bonding is anticipated to be a dominant interaction, with the amino group and the carboxylic acid group acting as both hydrogen bond donors and acceptors. These interactions typically lead to the formation of dimers or extended chains and networks.

Interaction Type Potential Functional Groups Involved
Hydrogen Bonding-COOH, -NH₂
Pi-StackingAromatic Rings
Dipole-DipoleC-F, C=O, C-O
van der Waals ForcesEntire Molecule

Chemical Reactivity and Derivatization Strategies for 2 Amino 6 Fluoro 3 Methoxybenzoic Acid

Anticipated Transformations Involving the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional group that serves as a precursor for several derivatives.

Anticipated Reactions of the Aromatic Amino Group

The reactivity of the aromatic amino group is central to many derivatization strategies, allowing for the introduction of various substituents onto the aromatic ring or the nitrogen atom itself.

Diazotization and Subsequent Transformations (e.g., Sandmeyer Reactions)One of the most significant transformations for aromatic amines is diazotization. Treatment of the amino group with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures would form a diazonium salt. This intermediate is highly versatile and can undergo a variety of subsequent reactions. For instance, in Sandmeyer reactions, the diazonium group can be replaced by halides (Cl, Br) or a cyano group using the corresponding copper(I) salts. This provides a powerful method for introducing a range of substituents onto the aromatic ring that might be difficult to achieve by other means.

While these reactions represent the expected chemical behavior of 2-Amino-6-fluoro-3-methoxybenzoic acid based on fundamental organic chemistry principles, the absence of specific literature precludes the creation of detailed data tables and a discussion of experimentally verified research findings for this particular compound. Further experimental investigation is required to fully characterize its reactivity and derivatization potential.

Condensation Reactions for Schiff Base Formation

The primary amino group of this compound readily undergoes condensation reactions with various aldehydes and ketones to form Schiff bases, also known as imines. This reaction typically proceeds under mild acidic or basic conditions, where the carbonyl compound is activated towards nucleophilic attack by the amine. The resulting Schiff bases are versatile intermediates in organic synthesis, often utilized in the construction of heterocyclic rings or as ligands in coordination chemistry. medwinpublishers.com

The general mechanism involves the nucleophilic addition of the amino group to the carbonyl carbon, forming a hemiaminal intermediate. Subsequent dehydration, often facilitated by azeotropic removal of water, yields the stable imine product. The reaction is reversible, and the equilibrium can be driven towards the product by removing water from the reaction mixture.

A variety of carbonyl compounds can be employed in this reaction, leading to a diverse library of Schiff base derivatives. The electronic and steric properties of the aldehyde or ketone can influence the reaction rate and the stability of the resulting imine.

Carbonyl ReactantProduct NamePotential Reaction Conditions
Benzaldehyde2-(Benzylideneamino)-6-fluoro-3-methoxybenzoic acidEthanol, reflux, catalytic acetic acid
4-Chlorobenzaldehyde2-((4-Chlorobenzylidene)amino)-6-fluoro-3-methoxybenzoic acidMethanol, reflux
Salicylaldehyde (2-Hydroxybenzaldehyde)6-Fluoro-2-((2-hydroxybenzylidene)amino)-3-methoxybenzoic acidEthanol, room temperature
Acetone6-Fluoro-2-(isopropylideneamino)-3-methoxybenzoic acidToluene, Dean-Stark trap, p-TsOH
1H-Indole-3-carbaldehyde6-Fluoro-2-(((1H-indol-3-yl)methylene)amino)-3-methoxybenzoic acidEthanol, glacial acetic acid, reflux medwinpublishers.com

Aromatic Electrophilic and Nucleophilic Substitution Reactions

The benzene (B151609) ring of this compound is substituted with groups that have competing directing effects for electrophilic substitution and is also primed for nucleophilic substitution due to the presence of a halogen.

Aromatic Electrophilic Substitution (EAS)

The regiochemical outcome of electrophilic aromatic substitution on this molecule is complex. The amino (-NH₂) and methoxy (B1213986) (-OCH₃) groups are strong activating, ortho-, para-directing groups. The fluoro (-F) group is a deactivating but ortho-, para-director. The carboxylic acid (-COOH) group is a strong deactivating, meta-directing group.

Considering the positions:

-NH₂ (at C2): Directs to C1 (blocked), C3 (blocked), and C5.

-OCH₃ (at C3): Directs to C2 (blocked), C4, and C6 (blocked).

-F (at C6): Directs to C1 (blocked), C5, and C7 (amino group).

The most powerful activating groups, the amino and methoxy groups, will largely control the position of substitution. The primary positions activated for electrophilic attack are C4 and C5. Given the steric hindrance from the adjacent methoxy and fluoro groups, the C4 position is a likely site for substitution, directed by the methoxy group. The C5 position is also strongly activated by the amino group. The specific outcome may depend on the reaction conditions and the nature of the electrophile.

Reaction TypeTypical ReagentsPredicted Major Product(s)
NitrationHNO₃, H₂SO₄2-Amino-6-fluoro-3-methoxy-4-nitrobenzoic acid and/or 2-Amino-6-fluoro-3-methoxy-5-nitrobenzoic acid
BrominationBr₂, FeBr₃ or CH₃COOH2-Amino-4-bromo-6-fluoro-3-methoxybenzoic acid and/or 2-Amino-5-bromo-6-fluoro-3-methoxybenzoic acid
SulfonationFuming H₂SO₄2-Amino-6-fluoro-3-methoxybenzoic-4-sulfonic acid and/or 2-Amino-6-fluoro-3-methoxybenzoic-5-sulfonic acid
Friedel-Crafts AcylationRCOCl, AlCl₃Reaction may be inhibited due to complexation of the Lewis acid with the amino group. Protection of the amine may be required.

Aromatic Nucleophilic Substitution (SNAr)

The presence of the electron-withdrawing fluorine atom makes the ring susceptible to nucleophilic aromatic substitution, a reaction pathway that is generally difficult for unsubstituted benzene rings. youtube.com The reaction is further facilitated by the presence of other electron-withdrawing groups that can stabilize the negatively charged intermediate (Meisenheimer complex). In this molecule, the carboxylic acid group can assist in stabilizing this intermediate. The most probable site for nucleophilic attack is the carbon atom bearing the fluorine (C6). researchgate.netacgpubs.org

Strong nucleophiles can displace the fluoride (B91410) ion to yield a variety of substituted derivatives. This reaction is a powerful tool for introducing new functional groups at the C6 position.

NucleophileTypical ReagentsProduct
Ammonia/AminesNH₃ or R-NH₂ in DMSO2,6-Diamino-3-methoxybenzoic acid derivatives chemicalbook.com
HydroxideNaOH, heat2-Amino-6-hydroxy-3-methoxybenzoic acid
AlkoxidesNaOR in alcohol2-Amino-6-alkoxy-3-methoxybenzoic acid
ThiolatesNaSR2-Amino-6-(alkylthio)-3-methoxybenzoic acid

Cyclization Reactions Towards Heterocyclic Systems

The strategic placement of amino, carboxyl, and halo functionalities on the aromatic ring makes this compound an excellent precursor for the synthesis of various fused heterocyclic systems.

Indole (B1671886) Derivatives

Indoles are a critical class of heterocycles in medicinal chemistry. nih.gov Synthesizing an indole ring from this compound would involve forming a five-membered, nitrogen-containing ring fused to the existing benzene core. One potential strategy is a modified Bischler indole synthesis, where the amino group reacts with an α-haloketone to form an α-aminoketone, which then undergoes acid-catalyzed cyclization and dehydration. The substituents on the starting aniline (B41778) will influence the final indole structure. For instance, reaction with 2-chloro-1-phenylethanone could potentially lead to the formation of a substituted 2-phenylindole. Reductive cyclization of a derivative, such as a 2-nitrophenylacetamide, is another established method for forming the indole ring. nih.gov

Benzothiazole (B30560) Derivatives

Benzothiazoles are another important heterocyclic scaffold with diverse biological activities. iosrjournals.orgscholarsresearchlibrary.com The synthesis of a benzothiazole ring typically requires an aniline and a source of sulfur. A common method is the Hugershoff reaction, where an aniline is reacted with potassium thiocyanate (B1210189) (KSCN) and bromine in acetic acid. nih.gov This in-situ generates a thiocyanate intermediate which then undergoes electrophilic cyclization onto the aromatic ring, followed by aromatization. Applying this to this compound would likely result in cyclization at the C1 position (adjacent to the amino group), displacing the carboxylic acid, or require prior modification of the carboxyl group.

Quinolone Derivatives

The structure of this compound is particularly well-suited for the synthesis of quinolone and fluoroquinolone cores, which are the basis of many important antibacterial agents. nih.gov The Gould-Jacobs reaction is a classic and effective method for this transformation.

In this reaction, the aniline derivative is condensed with a malonic ester derivative, such as diethyl ethoxymethylenemalonate (EMME). The initial reaction forms an enamine intermediate, which then undergoes thermal cyclization to form a 4-hydroxyquinoline-3-carboxylate ester. The high temperature of the cyclization step promotes the ring-closure onto the carbon ortho to the amino group. Subsequent hydrolysis of the ester yields the quinolone-3-carboxylic acid. The fluorine atom at the C6 position of the starting material becomes the C7 fluorine in the resulting quinolone, a common feature in many fluoroquinolone antibiotics. nih.gov

Step 1 (Condensation): this compound reacts with diethyl ethoxymethylenemalonate.

Step 2 (Cyclization): The intermediate is heated, typically in a high-boiling solvent like diphenyl ether, to induce intramolecular cyclization. mdpi.com

Step 3 (Hydrolysis): The resulting ester is hydrolyzed to the corresponding carboxylic acid.

This pathway provides a direct route to highly substituted quinolone systems that can be further modified, for example, by nucleophilic substitution at the C7-fluoro position.

Beyond classical cyclization methods, modern synthetic chemistry offers novel strategies that could be applied to this compound to generate unique heterocyclic frameworks.

Palladium-Catalyzed Cyclizations: Transition-metal catalysis has revolutionized heterocycle synthesis. An intramolecular Heck reaction could be envisioned if a vinyl group were introduced elsewhere on the molecule. More directly, strategies like the aza-Wacker reaction could be explored. This type of reaction involves the palladium(II)-catalyzed intramolecular cyclization of an olefin onto an amine. nih.gov By appropriately modifying one of the substituents of this compound to contain an alkene tether, this methodology could be used to construct novel nitrogen-containing rings.

Cycloaddition Reactions: [3+2] cycloaddition reactions are powerful methods for constructing five-membered rings. For instance, if the amino group were converted into an azide, it could undergo a [3+2] cycloaddition with an alkyne (Huisgen cycloaddition) to form a triazole ring fused or appended to the main structure. Other cycloaddition strategies involving intermediates derived from the starting material could also be explored to build diverse heterocyclic systems. mdpi.com

These advanced methodologies represent frontiers in synthetic chemistry and offer the potential to create novel and complex molecules from the this compound scaffold for evaluation in various scientific fields.

Advanced Applications of 2 Amino 6 Fluoro 3 Methoxybenzoic Acid As a Versatile Chemical Building Block

Role in the Multi-Step Synthesis of Complex Organic Architectures

The inherent reactivity of the amino and carboxylic acid groups in 2-Amino-6-fluoro-3-methoxybenzoic acid makes it an exemplary starting material for the multi-step synthesis of intricate organic structures. Anthranilic acids are well-established precursors for a wide array of bioactive compounds and functional materials. mdpi.commdpi.comekb.eg The presence of the fluorine and methoxy (B1213986) substituents on the benzene (B151609) ring of this particular derivative allows for the introduction of these key moieties into target molecules, potentially modulating their biological activity, physicochemical properties, and metabolic stability.

The vicinal amino and carboxyl groups can readily participate in cyclization and condensation reactions to form a variety of heterocyclic systems. This reactivity is central to its utility in building complex molecular frameworks. The amino group can act as a nucleophile, while the carboxylic acid can be activated for reactions such as amidation and esterification.

Precursor for Advanced Pharmaceutical Research Intermediates

The structural motifs present in this compound are frequently found in medicinally important compounds. Consequently, it serves as a valuable precursor for the synthesis of advanced pharmaceutical intermediates. mdpi.comnih.gov The strategic incorporation of fluorine atoms into drug candidates is a widely employed strategy to enhance metabolic stability, binding affinity, and bioavailability. ccspublishing.org.cn

Incorporation into Nitrogen-Containing Heterocyclic Scaffolds

A significant application of this compound is in the synthesis of nitrogen-containing heterocyclic scaffolds, which form the core of many pharmaceuticals. scielo.brnih.govresearchgate.net The compound can be readily converted into key heterocyclic systems such as quinazolines, quinazolinones, and acridones.

For instance, through condensation with appropriate reagents, the amino and carboxyl groups can cyclize to form quinazolinone derivatives. These scaffolds are known to exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.govresearchgate.net The fluorine and methoxy groups from the starting material would be incorporated into the final heterocyclic product, offering a route to novel and potentially more potent drug candidates.

The synthesis of acridone (B373769) derivatives, another important class of bioactive heterocycles, can be envisioned through reactions such as the Ullmann condensation. researchgate.netmdpi.comnih.gov This would involve the coupling of the amino group with a suitable ortho-halobenzoic acid derivative, followed by cyclization.

Heterocyclic ScaffoldGeneral Synthetic ApproachPotential Therapeutic Applications
QuinazolinonesCondensation and cyclization reactionsAnticancer, Anti-inflammatory, Antimicrobial nih.govresearchgate.net
AcridonesUllmann condensation followed by cyclizationAntiviral, Anticancer, Antimalarial
BenzoxazinonesReaction with phosgene (B1210022) or its equivalentsVarious CNS activities

Synthesis of Structurally Diverse Substituted Benzoic Acid Analogues

Beyond heterocyclic synthesis, this compound is a platform for generating a library of structurally diverse substituted benzoic acid analogues. The amino and carboxylic acid functionalities can be independently modified to introduce a wide range of substituents.

The amino group can undergo reactions such as N-alkylation, N-arylation, and acylation to produce a variety of amide and amine derivatives. Similarly, the carboxylic acid group can be converted into esters, amides, and other acid derivatives. This allows for the systematic exploration of the structure-activity relationships of benzoic acid-based compounds in various biological targets. These derivatives are of interest in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents. nih.govontosight.ai

Intermediate in Agrochemical Research and Development

The demand for new and effective agrochemicals with improved efficacy and environmental profiles is ever-present. Fluorine-containing compounds have become increasingly important in the agrochemical industry due to their enhanced biological activity. ccspublishing.org.cnnih.govresearchgate.netresearchgate.net The structural features of this compound make it a promising intermediate for the synthesis of novel herbicides, insecticides, and fungicides.

Substituted anthranilic acids and their derivatives are known to be key components in certain classes of agrochemicals. For example, anthranilic diamides are a class of insecticides that act on insect ryanodine (B192298) receptors. nih.govmdpi.com The synthesis of fluorinated analogues of these insecticides, starting from precursors like this compound, could lead to the discovery of new crop protection agents with improved properties. The presence of the methoxy group can also influence the compound's spectrum of activity and selectivity.

Agrochemical ClassPotential Role of this compoundTarget Application
HerbicidesPrecursor for substituted phenyl pyrazole (B372694) or pyridine (B92270) herbicidesWeed Control
InsecticidesBuilding block for fluorinated anthranilic diamides nih.govPest Management
FungicidesStarting material for novel benzoxazinone (B8607429) or quinazolinone fungicidesCrop Disease Control

Utilization in the Synthesis of Functional Organic Materials and Dyes

The unique electronic and photophysical properties imparted by the combination of fluoro, methoxy, and amino groups make this compound an attractive building block for the synthesis of functional organic materials and dyes.

There is precedent for the transformation of similar aminomethoxybenzoic acids into novel and eco-friendly textile dyes. For instance, 2-amino-3-methoxybenzoic acid has been enzymatically converted into a phenazine-based orange dye with good dyeing properties. nih.gov It is plausible that this compound could be similarly utilized to create new fluorinated dyes with potentially enhanced color fastness and stability. The synthesis of azo dyes through diazotization of the amino group followed by coupling with suitable aromatic compounds is another viable route. biointerfaceresearch.comresearchgate.netrasayanjournal.co.in

In the realm of materials science, fluorinated organic materials are of great interest for applications in electronics and optoelectronics. rsc.org The incorporation of fluorine can lower the HOMO and LUMO energy levels of conjugated materials, which is beneficial for applications in organic light-emitting diodes (OLEDs). nih.govnih.govresearchgate.netrsc.org While direct applications of this compound in OLEDs have not been extensively reported, its derivatives could be explored as components of hole-transporting layers or as precursors for emissive materials. Polyanthranilic acid and its derivatives are also being investigated as functional conducting polymers for various applications, including sensors and energy storage devices. mdpi.comresearchgate.net

Future Research Directions and Emerging Avenues for 2 Amino 6 Fluoro 3 Methoxybenzoic Acid

Development of Highly Efficient and Sustainable Synthetic Methodologies

The traditional synthesis of aminobenzoic acids often relies on petroleum-based precursors and can involve harsh reaction conditions, leading to environmental concerns. mdpi.comresearchgate.net Future research will undoubtedly focus on the development of green and sustainable synthetic routes to 2-Amino-6-fluoro-3-methoxybenzoic acid. This involves a multi-pronged approach encompassing greener solvents, catalytic systems, and the exploration of bio-based pathways.

Key areas for development in sustainable synthesis include:

Catalytic Systems: Moving away from stoichiometric reagents to catalytic systems can significantly improve atom economy and reduce waste. Research into novel catalysts for the key reaction steps in the synthesis of substituted benzoic acids is a promising avenue.

Green Solvents: The replacement of traditional volatile organic solvents with more environmentally benign alternatives, such as water or bio-derived solvents, is a cornerstone of green chemistry. mdpi.com

Biosynthesis: The exploration of biosynthetic pathways, potentially leveraging engineered microorganisms, could provide a completely renewable route to aminobenzoic acid derivatives. mdpi.comresearchgate.netgoogle.com This approach, starting from simple sugars, aligns perfectly with the principles of a circular economy.

Synthetic Strategy Key Advantages Research Focus
Novel CatalysisHigher atom economy, reduced waste, milder reaction conditions.Development of reusable and highly selective catalysts.
Green SolventsReduced environmental impact, improved safety.Screening and application of bio-based and aqueous solvent systems.
BiosynthesisUse of renewable feedstocks, reduced energy consumption.Metabolic engineering of microorganisms for targeted synthesis.

Exploration of Undiscovered Reactivity Profiles and Catalytic Transformations

The inherent functionality of this compound, with its nucleophilic amino group and electrophilic carboxylic acid, provides a foundation for a diverse range of chemical transformations. The electronic effects of the fluorine and methoxy (B1213986) substituents are expected to modulate the reactivity of the aromatic ring, opening up possibilities for novel reactions.

Future research in this area will likely focus on:

Derivatization Studies: Systematic exploration of reactions at the amino and carboxylic acid groups to create libraries of novel compounds. This could include acylation, esterification, and amidation to produce a range of derivatives with potentially interesting biological or material properties. nih.govresearchgate.netmdpi.com

Cross-Coupling Reactions: The application of modern cross-coupling methodologies to the aromatic ring could lead to the synthesis of highly complex and functionalized molecules. The fluorine substituent may offer unique opportunities for specific coupling strategies.

Catalytic Functionalization: The development of catalytic methods to selectively functionalize the C-H bonds of the aromatic ring would provide a powerful tool for late-stage modification and the rapid generation of molecular diversity.

Transformation Type Potential Products Research Goal
DerivatizationAmides, esters, and other functionalized analogues.Generation of new chemical entities for screening.
Cross-CouplingBiaryls, and other complex aromatic structures.Access to novel molecular scaffolds.
C-H FunctionalizationSite-selectively modified aromatic rings.Efficient and atom-economical diversification.

Integration into Advanced Flow Chemistry and Automated Synthesis Platforms

The paradigm of chemical synthesis is shifting from traditional batch processes to continuous flow manufacturing, particularly within the pharmaceutical and fine chemical industries. acs.orgsyrris.comasynt.comresearchgate.net The application of flow chemistry to the synthesis and derivatization of this compound offers numerous advantages.

Key benefits and research directions include:

Enhanced Safety and Control: Flow reactors provide superior control over reaction parameters such as temperature and pressure, which is particularly advantageous for potentially exothermic or hazardous reactions. asynt.comjst.org.in

Scalability and Reproducibility: The seamless scalability of flow processes from laboratory to production scale, coupled with high reproducibility, is a significant driver for their adoption. asynt.com

Automated Synthesis: Integrating flow reactors with automated platforms allows for high-throughput screening of reaction conditions and the rapid synthesis of compound libraries, accelerating the discovery process. chemspeed.commetoree.commit.edu

Platform Key Features Anticipated Impact
Flow ChemistryPrecise control over reaction parameters, enhanced safety, easy scalability.More efficient and reproducible synthesis.
Automated SynthesisHigh-throughput experimentation, rapid optimization.Accelerated discovery of new reactions and derivatives.

Application of Advanced Spectroscopic Techniques for Mechanistic Elucidation

A deep understanding of reaction mechanisms is fundamental to the development of new and improved synthetic methods. Advanced spectroscopic techniques that allow for the real-time monitoring of reactions are invaluable tools in this endeavor. perkinelmer.comresearchgate.net

Future mechanistic studies on reactions involving this compound could employ:

In Situ NMR Spectroscopy: This powerful technique allows for the direct observation of reactants, intermediates, and products as a reaction proceeds, providing detailed kinetic and structural information. researchgate.netchemrxiv.orgcaister.com

In Situ FT-IR and Raman Spectroscopy: These vibrational spectroscopy techniques are highly sensitive to changes in chemical bonding and can provide complementary information to NMR for a more complete mechanistic picture.

Mass Spectrometry: High-resolution mass spectrometry can be used to identify and characterize transient intermediates, providing crucial insights into complex reaction pathways.

Technique Information Gained Contribution to Research
In Situ NMRReal-time concentration profiles of all species, identification of intermediates.Detailed kinetic and mechanistic understanding.
In Situ FT-IR/RamanMonitoring of functional group transformations.Elucidation of bond-forming and breaking steps.
Mass SpectrometryIdentification of transient species and reaction byproducts.Mapping of complex reaction networks.

Synergistic Approaches Combining Computational and Experimental Research

The synergy between computational chemistry and experimental work has become a powerful driver of innovation in chemical research. acs.org Density Functional Theory (DFT) and other computational methods can be used to predict the properties and reactivity of molecules, thereby guiding experimental investigations. ruc.dkmdpi.comcoe.edu

For this compound, a synergistic approach could involve:

Predicting Reactivity and Regioselectivity: DFT calculations can be used to predict the most likely sites of reaction on the aromatic ring and to estimate the activation barriers for different reaction pathways. researchgate.netnih.govacs.orgsemanticscholar.orgnih.gov

Designing Novel Catalysts: Computational modeling can aid in the design of new catalysts with enhanced activity and selectivity for transformations involving this molecule.

Interpreting Spectroscopic Data: Theoretical calculations of spectroscopic parameters (e.g., NMR chemical shifts) can assist in the interpretation of experimental data and the structural elucidation of new compounds. ruc.dkmdpi.comnih.gov

Computational Tool Application Experimental Synergy
DFT CalculationsPrediction of reactivity, reaction barriers, and spectroscopic properties.Guidance of experimental design and interpretation of results.
Molecular ModelingDesign of new catalysts and ligands.Synthesis and testing of computationally designed systems.

Q & A

Q. What are the recommended synthetic routes for 2-amino-6-fluoro-3-methoxybenzoic acid, and how do reaction conditions influence yield?

  • Methodological Answer : A common approach involves multi-step functionalization of a benzoic acid scaffold. For example, fluorination can be achieved via electrophilic substitution using fluorine donors like Selectfluor™, followed by methoxy group introduction via nucleophilic substitution with methyl iodide under basic conditions. Amino groups are typically introduced via reduction of nitro intermediates (e.g., catalytic hydrogenation with Pd/C). Reaction optimization (temperature, solvent, stoichiometry) is critical: higher temperatures (45–60°C) improve fluorination efficiency, while methanol/water mixtures enhance methoxy group stability .
  • Data Table :
StepReagents/ConditionsYield RangeKey Reference
FluorinationSelectfluor™, DMF, 60°C65–75%
MethoxylationCH₃I, K₂CO₃, MeOH80–85%
Nitro ReductionH₂, Pd/C, EtOH90–95%

Q. How can researchers verify the purity and structural integrity of this compound?

  • Methodological Answer : Combine orthogonal analytical techniques:
  • HPLC-MS : Quantify purity (>97% by area under the curve) and confirm molecular weight (e.g., [M+H]⁺ = 200.15 g/mol).
  • ¹H/¹³C NMR : Assign peaks for fluorine-induced splitting (e.g., aromatic protons at δ 6.8–7.2 ppm) and methoxy groups (δ 3.8–4.0 ppm) .
  • Elemental Analysis : Validate C, H, N, and F content (±0.3% deviation).

Q. What storage conditions are optimal for preserving the stability of this compound?

  • Methodological Answer : Store in amber glass vials under inert gas (argon) at –20°C to prevent hydrolysis of the methoxy group and fluorine displacement. Purity degradation >2% over six months is observed at room temperature, particularly in humid environments .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic aromatic substitution?

  • Methodological Answer : Use density functional theory (DFT) to calculate Fukui indices and electrostatic potential maps. These models identify electron-deficient aromatic positions (C-4 and C-5) as reactive sites for substitution. Solvent effects (e.g., DMSO vs. THF) are modeled via COSMO-RS to optimize reaction pathways .

Q. What experimental strategies resolve contradictory data on the compound’s solubility in polar aprotic solvents?

  • Methodological Answer :
  • Controlled Solubility Assays : Measure solubility in DMSO, DMF, and acetonitrile using UV-Vis spectroscopy (λmax = 265 nm).
  • Temperature-Dependent Studies : Solubility in DMF increases from 12 mg/mL at 25°C to 28 mg/mL at 50°C.
  • Contradiction Note : Discrepancies arise from residual moisture in solvents; use Karl Fischer titration to ensure <0.1% H₂O .

Q. How can researchers design a mechanistic study to probe the role of the fluorine atom in bioactivity?

  • Methodological Answer :
  • Isosteric Replacement : Synthesize analogs (e.g., 6-chloro or 6-H derivatives) and compare binding affinities via SPR or ITC.
  • Kinetic Isotope Effects (KIE) : Use ¹⁸F-labeled analogs to track reaction pathways in enzymatic assays.
  • Structural Biology : Co-crystallize the compound with target proteins (e.g., kinases) to visualize fluorine-protein interactions .

Q. What statistical approaches are recommended for optimizing reaction conditions in high-throughput screening?

  • Methodological Answer : Implement a Design of Experiments (DoE) framework:
  • Factors : Temperature (40–70°C), solvent polarity (DMF vs. THF), catalyst loading (1–5 mol%).
  • Response Surface Methodology (RSM) : Maximize yield (>85%) while minimizing byproduct formation (<5%).
  • Validation : Confirm robustness via triplicate runs and ANOVA analysis (p < 0.05) .

Key Considerations for Data Interpretation

  • Purity Challenges : Commercial sources (e.g., Sigma-Aldrich) may lack analytical certificates; always validate via in-house LC-MS .
  • Fluorine NMR Artifacts : ¹⁹F NMR signals (δ –110 to –120 ppm) can overlap with impurities; use decoupling or 2D NMR for clarity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.